molecular formula C28H41NO2 B1191785 IPI-269609

IPI-269609

Cat. No.: B1191785
M. Wt: 423.63
Attention: For research use only. Not for human or veterinary use.
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Description

IPI-269609 is a novel, orally bioavailable small-molecule Hedgehog inhibitor. This compound was tested using in vitro and in vivo model systems. In vitro treatment of pancreatic cancer cell lines with this compound resembled effects observed using cyclopamine (i.e., Gli-responsive reporter knockdown, down-regulation of the Hedgehog target genes Gli1 and Ptch, as well as abrogation of cell migration and colony formation in soft agar). Single-agent this compound profoundly inhibited systemic metastases in orthotopic xenografts established from human pancreatic cancer cell lines, although Hedgehog blockade had minimal effect on primary tumor volume. The only discernible phenotype observed within the treated primary tumor was a significant reduction in the population of aldehyde dehydrogenase-bright cells, which we have previously identified as a clonogenic tumor-initiating population in pancreatic cancer. Selective ex vivo depletion of aldehyde dehydrogenase-bright cells with this compound was accompanied by significant reduction in tumor engraftment rates in athymic mice.

Properties

Molecular Formula

C28H41NO2

Molecular Weight

423.63

SMILES

O=C(CC[C@@]12C)C=C1CC[C@]3([H])[C@]2([H])CC4=C(C)C[C@@](O5)(CC[C@@]34[H])[C@H](C)[C@@]6([H])[C@@]5([H])C[C@H](C)CN6

Appearance

Solid powder

Synonyms

IPI269609;  IPI 269609;  IPI-269609;  IPI609;  IPI 609;  IPI-609; (2S,3R,3aS,6S,6a/'S,6b/'S,7aR,12a/'S,12b/'R)-3,6,11/',12b/'-tetramethyl-3a,4,5,5/',6,6/',6a/',6b/',7,7a,7/',8/',10/',12/',12a/',12b/'-hexadecahydro-1/'H,3H-spiro[furo[3,2-b]pyridine-2,9/'-na

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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